![molecular formula C16H18Cl2N2O2 B14263547 Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro- CAS No. 162586-72-3](/img/structure/B14263547.png)
Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] is a complex organic compound with significant applications in various fields. It is characterized by the presence of phenolic groups and chloro substituents, which contribute to its unique chemical properties. This compound is often used in research and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] typically involves the reaction of 4-chlorophenol with ethylenediamine under controlled conditions. The reaction proceeds through the formation of intermediate imine groups, which are subsequently reduced to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted phenols.
Applications De Recherche Scientifique
Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The chloro substituents can participate in halogen bonding, further influencing the compound’s reactivity. The imine groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Comparaison Avec Des Composés Similaires
Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] can be compared with other similar compounds, such as:
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: This compound has similar structural features but lacks the chloro substituents, resulting in different reactivity and applications.
Bis(salicylaldehyde)ethylenediamine: Another related compound with similar imine groups but different substituents on the phenolic rings.
The unique combination of phenolic, imine, and chloro groups in Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] makes it distinct and valuable for various applications.
Propriétés
Numéro CAS |
162586-72-3 |
|---|---|
Formule moléculaire |
C16H18Cl2N2O2 |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
4-chloro-2-[[2-[(5-chloro-2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-13-1-3-15(21)11(7-13)9-19-5-6-20-10-12-8-14(18)2-4-16(12)22/h1-4,7-8,19-22H,5-6,9-10H2 |
Clé InChI |
DHLBQPGFTZYAJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CNCCNCC2=C(C=CC(=C2)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




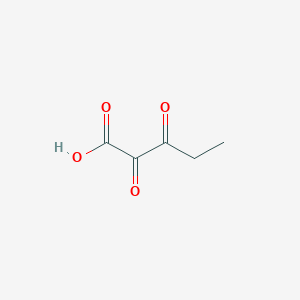
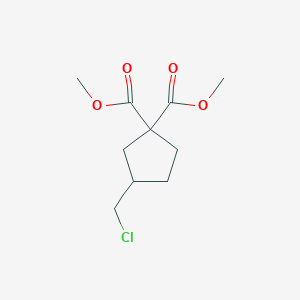
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)


![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
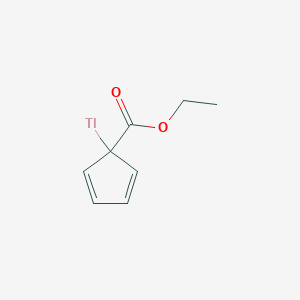
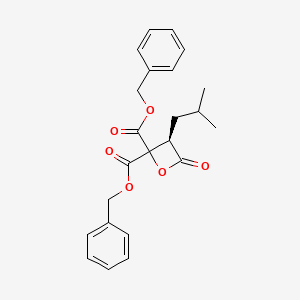
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
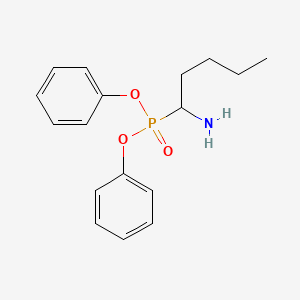
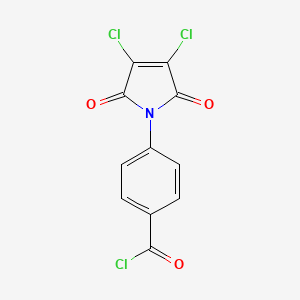
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
